2H-Azirine-2-carboxamide, 3-p-tolyl-
Description
Contextualization of Azirine Chemistry within Heterocyclic Synthesis
2H-azirines serve as versatile building blocks in the synthesis of a wide array of more complex heterocyclic systems and functionalized acyclic molecules. Their high reactivity, a direct consequence of their strained ring, allows them to participate in a variety of transformations that are not readily accessible to less strained systems. researchgate.net The isomerization of isoxazoles containing a heteroatomic substituent at the C5 position has emerged as a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives. nih.gov This approach has enabled the synthesis of numerous derivatives, including amides, esters, and acids, which are not only valuable synthetic intermediates but also exhibit interesting biological activities. nih.gov The ability of the strained azirine ring to undergo ring-opening reactions upon treatment with nucleophiles or under thermal and photochemical conditions makes them key precursors to other heterocycles like aziridines, oxazoles, and pyrimidines. mdpi.comnih.govresearchgate.net
Unique Reactivity Profile of 2H-Azirines Due to Ring Strain
The defining feature of 2H-azirines is the immense ring strain, estimated to be around 109 kJ mol⁻¹, which arises from the deviation of bond angles from their ideal values. researchgate.net This high degree of strain makes the C=N bond highly susceptible to nucleophilic attack and the C-C and C-N single bonds prone to cleavage. mdpi.comresearchgate.net The reactivity of 2H-azirines can be broadly categorized into several key pathways:
Nucleophilic Addition: The electrophilic carbon of the C=N bond readily reacts with a variety of nucleophiles, including O-, S-, N-, and C-nucleophiles, to yield stable, functionalized aziridines. researchgate.net
Thermal Reactions: Upon heating, 2H-azirines can undergo ring opening to form vinyl nitrenes, which can then rearrange to other products or be trapped by suitable reagents.
Photochemical Reactions: Irradiation with UV light can induce cleavage of either the C-C or C-N bond of the azirine ring. researchgate.netacs.org C-C bond cleavage leads to the formation of nitrile ylides, which are highly reactive 1,3-dipoles that can participate in cycloaddition reactions. uzh.ch C-N bond cleavage can generate vinyl carbenes. The specific pathway is often dependent on the wavelength of light used and the substituents on the azirine ring. researchgate.net
| Reaction Type | Key Intermediate/Product | Driving Force |
|---|---|---|
| Nucleophilic Addition | Aziridines | Ring Strain & Electrophilicity of C=N |
| Thermal Ring Opening | Vinyl Nitrenes | Release of Ring Strain |
| Photochemical C-C Cleavage | Nitrile Ylides | Light Absorption |
| Photochemical C-N Cleavage | Vinyl Carbenes | Light Absorption |
Importance of Carboxamide and Aryl Substituents (e.g., p-tolyl) on Azirine Reactivity
The substituents at the C2 and C3 positions of the 2H-azirine ring play a crucial role in modulating its stability and reactivity.
The carboxamide group at the C2 position is an electron-withdrawing group that enhances the electrophilicity of the C=N bond, making the azirine more susceptible to nucleophilic attack. This activating effect is significant in reactions like Diels-Alder cycloadditions, where 2H-azirines bearing such substituents act as good dienophiles. researchgate.netresearchgate.net The synthesis of 2H-azirine-2-carboxamides can be challenging but has been achieved through methods like the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides followed by reaction with amines. beilstein-journals.orgresearchgate.net
The p-tolyl group , an aryl substituent at the C3 position, also influences the azirine's reactivity. Aryl groups in this position are known to stabilize the azirine ring and can affect the regioselectivity and stereoselectivity of its reactions. For instance, in photochemical reactions, the nature of the aryl substituent can influence the stability and subsequent reactions of the resulting nitrile ylide. Furthermore, the presence of the p-tolyl group can be exploited in the synthesis of more complex molecules, as demonstrated in the oxidative cyclodimerization of 2H-azirine-2-carboxylates to form pyrimidine-4,6-dicarboxylates. mdpi.com
| Substituent | Position | Effect on Reactivity | Example Reaction |
|---|---|---|---|
| Carboxamide | C2 | Increases electrophilicity of C=N bond | Diels-Alder Reactions researchgate.netresearchgate.net |
| p-tolyl (Aryl) | C3 | Stabilizes the ring, influences regioselectivity | Photochemical Ring Opening |
Overview of Research Directions for 2H-Azirine-2-carboxamide, 3-p-tolyl-
Current research on 2H-Azirine-2-carboxamide, 3-p-tolyl- and related compounds is focused on several key areas, driven by their potential as versatile synthetic intermediates.
Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and scalable methods for the synthesis of 3-aryl-2H-azirine-2-carboxamides. beilstein-journals.orgresearchgate.net This includes the optimization of catalytic systems and the exploration of new precursors.
Exploration of Cycloaddition Reactions: The ability of photochemically generated nitrile ylides from 2H-azirines to undergo 1,3-dipolar cycloadditions is a major area of investigation. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings.
Synthesis of Biologically Active Molecules: Given that aziridine-containing compounds have shown promise as anticancer and antithrombotic agents, there is significant interest in using 2H-azirine-2-carboxamides as precursors for the synthesis of novel, biologically active aziridine (B145994) derivatives. tandfonline.com
Domino and Multicomponent Reactions: The high reactivity of the azirine ring makes it an ideal candidate for use in domino and multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net For example, 2H-azirines can participate in Ugi three-component reactions to form aziridine-2-carboxamides. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
28883-95-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-2-4-7(5-3-6)8-9(12-8)10(11)13/h2-5,9H,1H3,(H2,11,13) |
InChI Key |
NCTSBSGNXVYAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC2C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2h Azirine 2 Carboxamide, 3 P Tolyl and Its Derivatives
Direct Synthesis of 2H-Azirine-2-carboxamide, 3-p-tolyl-
The direct synthesis of the target compound and its derivatives can be achieved through several distinct chemical transformations, including catalytic rearrangements, photochemical, thermochemical, and electrochemical methods.
Catalytic Isomerization Approaches (e.g., Fe(II)-catalyzed isomerization of isoxazoles)
A prominent and efficient method for synthesizing 3-aryl-2H-azirine-2-carboxamides involves the iron(II)-catalyzed isomerization of substituted isoxazoles. beilstein-journals.orgnih.govresearchgate.net This approach typically begins with a 3-aryl-5-chloroisoxazole precursor, which is rearranged in the presence of an iron(II) catalyst, such as anhydrous iron(II) chloride (FeCl₂), to form a highly reactive 2H-azirine-2-carbonyl chloride intermediate. researchgate.net This intermediate is generated in situ and is not isolated; it is immediately trapped with a suitable amine to yield the desired 2H-azirine-2-carboxamide. beilstein-journals.orgresearchgate.net
The mechanism is believed to involve the formation of an isoxazole-Fe complex, which facilitates the cleavage of the weak N–O bond. researchgate.net This is followed by a 1,3-cyclization process that expels the chloride ion and forms the strained 2H-azirine ring. researchgate.net The reaction is often carried out at room temperature in a solvent like acetonitrile. researchgate.net This method is versatile, tolerating a range of aryl substituents at the 3-position, including electron-donating and electron-withdrawing groups, making it suitable for the synthesis of 2H-Azirine-2-carboxamide, 3-p-tolyl-. researchgate.net
| Precursor | Catalyst | Nucleophile | Product | Yield (%) |
| 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | FeCl₂ | Primary Amine | 3-Aryl-N-alkyl-2H-azirine-2-carboxamide | 53–84 beilstein-journals.org |
| 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | FeCl₂ | Secondary Amine | 3-Aryl-N,N-dialkyl-2H-azirine-2-carboxamide | 53–84 beilstein-journals.org |
| 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | FeCl₂ | Benzylamine | N-Benzyl-3-phenyl-2H-azirine-2,2-dicarboxamide | 53-84 beilstein-journals.org |
| 3-(p-Tolyl)-5-chloroisoxazole | Ni(hfacac)₂ | - | (Used in subsequent annulation reactions) | - nih.gov |
This table presents generalized yields for the synthesis of 3-aryl-2H-azirine-2-carboxamides via Fe(II)-catalyzed isomerization of the corresponding isoxazole (B147169) precursors.
Photochemical and Thermochemical Routes to Azirines
Photochemical and thermochemical decompositions of vinyl azides are well-established methods for accessing the 2H-azirine ring system. nih.govimperial.ac.uk These high-energy routes proceed through the formation of a highly reactive vinyl nitrene intermediate.
Photochemical Synthesis: The photolysis of a vinyl azide (B81097) precursor, such as a substituted 3-azidoacrylamide, leads to the extrusion of molecular nitrogen (N₂) upon irradiation with light, typically in the UV or visible range. nih.govrsc.org This process generates a vinyl nitrene, which rapidly undergoes electrocyclization to form the thermodynamically more stable 2H-azirine ring. nih.gov Modern photochemical methods often employ continuous flow reactors and specific wavelength LEDs (e.g., 365–450 nm) to ensure safety, uniform irradiation, and selective formation of the 2H-azirine, minimizing subsequent photochemical reactions of the product. nih.govnih.gov
Thermochemical Synthesis: Similarly, thermolysis involves heating a vinyl azide or a related precursor, such as a 2-azidoacrylamide, in a suitable solvent like toluene. researchgate.net The thermal energy induces the elimination of N₂, forming the vinyl nitrene intermediate, which then cyclizes to the 2H-azirine. nih.govresearchgate.net While effective, thermolytic methods can sometimes lead to rearrangements of the azirine product if excessive temperatures are used. sci-hub.ru
| Precursor | Method | Conditions | Intermediate | Product |
| α-Phenyl vinyl azide | Pyrolysis | Vapor phase | Vinyl nitrene | 2-Phenylazirine nih.gov |
| 2-Azidoacrylamides | Pyrolysis | Toluene, heat | Vinyl nitrene | 2H-Azirine-3-carboxamides researchgate.net |
| β-Aryl vinyl azides | Photolysis | UV/Visible light (e.g., 365-450 nm LEDs) | Vinyl nitrene | 3-Aryl-2H-azirines nih.gov |
| 3-Azido-dideoxyhexopyranose | Photolysis/Thermolysis | - | Vinyl nitrene | Polyhydroxylated 2H-azirines nih.govfigshare.com |
This table summarizes the general conditions and intermediates for photochemical and thermochemical synthesis of 2H-azirines.
Electrochemical Methods for Aziridination and Subsequent Derivatization
Electrochemical synthesis offers a modern, reagent-free alternative for constructing nitrogen-containing heterocycles. While direct electrochemical synthesis of 2H-azirines is not commonly reported, a viable two-step strategy involves the electrochemical formation of an aziridine (B145994) followed by a subsequent derivatization (oxidation) step.
First, an aziridine ring can be synthesized via electrochemical methods. For instance, an unactivated alkene can be transformed into a metastable, dicationic intermediate through anodic oxidation, which then reacts with a primary amine under basic conditions to form the N-alkyl aziridine. nih.gov Alternatively, intramolecular electrochemical amination of amino alcohol substrates can produce aziridines, avoiding the use of external oxidants and generating hydrogen gas as the only byproduct. acs.orgrsc.orgnih.gov
Once the corresponding 3-p-tolyl-aziridine-2-carboxamide is formed, it can be oxidized to the target 2H-azirine. This oxidation step introduces the C=N double bond into the three-membered ring. Although this is a conceptual pathway, it aligns with established principles of converting saturated heterocycles to their unsaturated counterparts.
Synthesis of Substituted 2H-Azirine-2-carboxamide Analogues
The synthesis of chiral, non-racemic azirine derivatives is of significant interest due to their utility as building blocks in asymmetric synthesis.
Stereoselective Synthesis
Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. In the context of 2H-azirines, this often involves creating a specific enantiomer. This can be achieved by using chiral catalysts, chiral auxiliaries, or by starting from enantiomerically pure precursors. wikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com
Enantioselective Approaches
Several powerful enantioselective methods have been developed for the synthesis of chiral 2H-azirines.
Asymmetric Neber Reaction: The Neber reaction, which transforms ketoxime sulfonates into α-amino ketones, proceeds through a 2H-azirine intermediate. acs.org This reaction has been adapted into a catalytic, asymmetric process using chiral organocatalysts, such as bifunctional thioureas or alkaloid derivatives like quinidine. ru.nlacs.org These catalysts can induce high levels of enantioselectivity, producing 2H-azirine carboxylic esters in good yields and with up to 93% enantiomeric excess (ee). acs.orgnih.gov
Kinetic Resolution: A racemic mixture of 2H-azirines can be resolved using a chiral catalyst in a process known as kinetic resolution. Recently, a copper hydride-catalyzed reductive kinetic resolution of racemic 3-aryl-2H-azirine-2-carboxylates has been reported. chemrxiv.org In this process, one enantiomer of the azirine is selectively reduced to the corresponding aziridine at a much faster rate than the other. This allows for the separation of the highly enantioenriched N-H aziridine product and the remaining, unreacted enantioenriched 2H-azirine. chemrxiv.org This method has achieved excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.org
Synthesis from Chiral Precursors: An alternative strategy is to start with an enantiomerically pure precursor. For example, the asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates has been achieved through the dehydrochlorination of enantiopure methyl 2-chloroaziridine-2-carboxylates. nih.gov This method effectively transfers the chirality from the starting material to the final azirine product.
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |
| Asymmetric Neber Reaction | Bifunctional Aminothiourea | β-Ketoxime Sulfonate | 2H-Azirine Carboxylic Ester | Up to 93% acs.orgnih.gov |
| Asymmetric Neber Reaction | Alkaloid Bases (e.g., Quinidine) | Ketoxime p-toluenesulfonate | 2H-Azirine Carboxylic Ester | - ru.nl |
| Kinetic Resolution | Copper Hydride with Chiral Ligand (e.g., (R)-DTBM-SEGPHOS) | Racemic 3-Aryl-2H-azirine-2-carboxylate | Enantioenriched Aziridine + Azirine | Up to 94% chemrxiv.org |
| From Chiral Precursor | Base (e.g., DBU) | Enantiopure 2-Chloroaziridine-2-carboxylate | Enantiopure 2H-Azirine-3-carboxylate | High nih.gov |
This table summarizes key data from various enantioselective approaches to synthesizing chiral 2H-azirine derivatives.
Diastereoselective Approaches
Achieving stereocontrol in the synthesis of chiral azirines and their subsequent transformation into enantiomerically pure products is a significant goal in synthetic chemistry. Diastereoselective approaches for the synthesis of 2H-azirine-2-carboxamides and their precursors often involve the use of chiral auxiliaries or kinetic resolution processes.
One prominent strategy is the kinetic resolution of racemic 2H-azirines. A copper hydride-catalyzed kinetic resolution of racemic 3-aryl-2H-azirine-2-carboxylates has been developed to asymmetrically prepare N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org This method yields N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%), while also providing the corresponding enantioenriched 2H-azirine. chemrxiv.orgchemrxiv.org This approach is applicable to a range of 3-aryl substituted azirine carboxylates, which are direct precursors to the target carboxamide.
Another powerful diastereoselective method involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com While attempts to control absolute stereochemistry by installing chiral auxiliaries directly onto the ester or amide of 2H-azirine-3-carboxylates in Diels-Alder reactions have shown limited success, an alternative approach has proven effective. nih.gov This involves synthesizing a 2-halo-2H-azirine-2-carboxylate that incorporates a chiral auxiliary, such as 10-phenylsulfonylisobornyl alcohol. core.ac.uk Dehalogenation of this precursor using sodium borohydride (B1222165) can proceed with diastereoselectivity, yielding the desired 2H-azirine-2-carboxylate as a single stereoisomer. core.ac.uk The stereochemical outcome is directed by the bulky chiral auxiliary, which biases the approach of the reducing agent. core.ac.uk
Lewis acid-mediated aza-Diels-Alder reactions of 2H-azirines derived from chiral auxiliaries have also been accomplished, yielding bicyclic and tricyclic heterocyclic compounds with high diastereoselectivity (up to 97% de). researchgate.net These strategies, while demonstrated on carboxylate esters, are directly applicable to the synthesis of chiral 2H-Azirine-2-carboxamide, 3-p-tolyl- by starting with or converting to the corresponding amide.
Table 1: Examples of Diastereoselective Syntheses Related to 2H-Azirines
| Method | Precursor | Reagents/Catalyst | Product | Selectivity |
|---|---|---|---|---|
| Kinetic Resolution | Racemic 3-aryl-2H-azirine-2-carboxylates | Cu-H catalyst, Chiral ligand | Enantioenriched N-H aziridine-2-carboxylates & 2H-azirines | >20:1 dr, up to 94% ee chemrxiv.org |
| Chiral Auxiliary | 10-phenylsulfonylisobornyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | NaBH₄ | (2S)-10-phenylsulfonylisobornyl 3-phenyl-2H-azirine-2-carboxylate | High diastereoselectivity core.ac.uk |
| Aza-Diels-Alder | Chiral auxiliary derivatized 2H-azirine | Lewis Acid | Bi- and tri-cyclic tetrahydropyridines | Up to 97% de researchgate.net |
Regioselective Synthesis
The regiochemistry of 2H-azirines, specifically the placement of the p-tolyl group at the C3 position and the carboxamide at C2, is dictated by the synthetic route chosen. Several reliable methods ensure the regioselective formation of this substitution pattern.
A powerful and widely used method is the iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. beilstein-journals.orgnih.gov This reaction proceeds at room temperature to generate 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are precursors to the target molecule. beilstein-journals.orgnih.gov The mechanism involves the formation of an isoxazole-Fe complex, which facilitates the cleavage of the N–O bond, followed by a 1,3-cyclization that regioselectively places the aryl group at the C3 position of the resulting 2H-azirine ring. nih.gov Subsequent reaction with an amine nucleophile would selectively form the C2-carboxamide.
The Neber rearrangement is a classical method for converting ketoximes into α-amino ketones, which proceeds through a 2H-azirine intermediate. The regioselectivity of the azirine formation is controlled by the structure of the starting ketoxime. For a precursor like p-tolyl-α-chloro-ketoxime, the rearrangement would yield a 3-p-tolyl-2H-azirine.
Furthermore, the oxidative cyclization of enamines, mediated by reagents like iodine or phenyliodine(III) diacetate (PIDA), provides a facile route to 2H-azirines. organic-chemistry.org The substitution pattern of the enamine precursor directly translates to the regiochemistry of the 2H-azirine product. For example, an enamine derived from a p-tolyl ketone would lead to a 3-p-tolyl-2H-azirine. organic-chemistry.org These methods provide a high degree of regiocontrol, ensuring the desired arrangement of substituents on the azirine ring. The regioselective ring-opening of the resulting aziridine products can also be influenced by the substituents, further highlighting the importance of the initial regioselective synthesis. nih.gov
Synthesis via Halogen Exchange Reactions
Direct halogen exchange on a pre-formed 2H-azirine ring is not a commonly reported transformation. Instead, this section refers to the synthesis and subsequent nucleophilic substitution of 2-halo-2H-azirines, where the halogen acts as a leaving group and is effectively "exchanged" for another functional group. This two-step sequence provides a versatile route to various C2-functionalized azirines.
The synthesis of the required 2-halo-2H-azirine precursors can be achieved through several methods. One efficient route is the Rh₂(Piv)₄-catalyzed isomerization of 5-heteroatom-substituted 4-haloisoxazoles, which yields 2-halo-2H-azirine-2-carboxylic acid esters and amides. organic-chemistry.org Alternatively, α-oxophosphonium ylides can react with N-halosuccinimides in the presence of azidotrimethylsilane (B126382) to form haloazidoalkenes, which upon heating are converted to 2-halo-2H-azirines. researchgate.net
Once formed, the 2-halo-2H-azirine-2-carboxylate (a precursor to the carboxamide) is a reactive electrophile. The halogen at the C2 position can be displaced by various nucleophiles. core.ac.ukresearchgate.net For example, reaction with azoles in the presence of a base leads to the formation of 2-(azol-1-yl)-2H-azirine-2-carboxylates. researchgate.net The reaction proceeds via a proposed Sₙ2'-Sₙ2' cascade mechanism. researchgate.net Similarly, reactions with other nucleophiles like potassium phthalimide (B116566) and aniline (B41778) have been shown to displace the halogen, although yields can be variable. core.ac.uk This reactivity allows for the introduction of a wide variety of substituents at the C2 position, starting from a common 2-halo-2H-azirine intermediate.
Table 2: Synthesis and Reactivity of 2-Halo-2H-azirines
| Reaction | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Synthesis | 4-Halo-5-alkoxyisoxazole | Rh₂(Piv)₄ | Alkyl 2-halo-2H-azirine-2-carboxylate | organic-chemistry.org |
| Synthesis | α-Oxophosphonium ylide | N-halosuccinimide, TMSN₃, heat | 2-Halo-2H-azirine | researchgate.net |
| Substitution | Methyl 2-halo-2H-azirine-2-carboxylate | NH-azoles, Et₃N | Methyl 2-(azol-1-yl)-2H-azirine-2-carboxylate | researchgate.net |
| Substitution | 2-Bromo-2-benzoyl-3-phenyl-2H-azirine | Potassium phthalimide | 2-Phthalimido-2-benzoyl-3-phenyl-2H-azirine | core.ac.uk |
Continuous Flow and Sustainable Synthesis Strategies
The synthesis of 2H-azirines often involves thermally unstable or potentially hazardous intermediates, such as vinyl azides. Continuous flow chemistry offers significant advantages in terms of safety, scalability, and sustainability for these transformations. nih.gov
A highly effective and sustainable strategy for preparing 2H-azirines involves the intramolecular cyclization of vinyl azides in a microfluidic reactor. nih.govbeilstein-archives.orgnih.gov This approach avoids the accumulation of explosive organic azides and mitigates risks associated with nitrogen gas evolution at high temperatures under batch conditions. nih.gov The synthesis of 3-(o-tolyl)-2H-azirine, a close analogue of the target compound, has been successfully demonstrated using this flow method. beilstein-archives.org The protocol often utilizes environmentally benign solvents like cyclopentyl methyl ether (CPME), enhancing the green credentials of the synthesis. nih.govnih.gov
Another continuous flow approach begins with oxime precursors, which undergo mesylation and base-promoted cyclization in a flow reactor to yield 2H-azirines. researchgate.netuc.pt These can be isolated after in-line purification or used directly in a telescoped reaction sequence to produce functionalized aziridines. researchgate.net Photochemical reactions involving 2H-azirines, such as their photocarboxylation with CO₂, have also been significantly improved using continuous flow setups, allowing for safe and efficient transformations that can be readily scaled up. researchgate.net
These flow methodologies provide exquisite control over reaction parameters like temperature and residence time, often leading to higher yields and purities compared to batch processes. The inherent safety and scalability make continuous flow a superior strategy for the synthesis of 2H-Azirine-2-carboxamide, 3-p-tolyl- and its derivatives, particularly for industrial applications. uc.pt
Table 3: Continuous Flow Synthesis of 2H-Azirines
| Precursor | Method | Key Features | Product | Reference |
|---|---|---|---|---|
| Vinyl azides | Thermal cyclization in microreactor | Enhanced safety, use of green solvent (CPME), quantitative conversion | 2H-Azirines | nih.govbeilstein-archives.org |
| Oximes | Mesylation and base-promoted cyclization | In-line purification, telescoped reactions | 2H-Azirines & aziridines | researchgate.net |
| Arylated 2H-azirines | Photochemical cycloaddition with CO₂ | Safe use of gas-liquid phases, scalable | Oxazolones | researchgate.net |
Chemical Reactivity and Transformations of 2h Azirine 2 Carboxamide, 3 P Tolyl
Ring-Opening Reactions of the Azirine Moiety
Ring-opening reactions are the most characteristic transformations of the 2H-azirine system. These processes can be initiated by nucleophiles, electrophiles, heat, or light, each leading to distinct structural outcomes. The high reactivity of the strained ring makes it susceptible to cleavage under relatively mild conditions. nih.gov
The most common reaction pathway for 2H-azirines involves the addition of a nucleophile to the electrophilic C=N bond. mdpi.com This initial attack typically forms a transient, substituted aziridine (B145994) intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions; it can either be a stable, isolated product or undergo subsequent, often spontaneous, ring-opening or rearrangement to yield acyclic products or other heterocyclic systems. mdpi.comrsc.org
The reaction of 3-aryl-2H-azirines with O-nucleophiles such as carboxylic acids proceeds through an acid-catalyzed ring-opening mechanism. The reaction is initiated by the protonation of the azirine's ring nitrogen, which significantly enhances the electrophilicity of the imine carbon. nih.gov This activation enables the nucleophilic attack by the carboxylate anion at the C3 position. The resulting intermediate then undergoes cleavage of the C2-N bond to afford an N-acylamino ketone derivative. For instance, the reaction of 3-phenyl-2H-azirine with carboxylic acids in refluxing benzene (B151609) yields the corresponding N-phenacylcarboxamides. nih.gov A similar reactivity is observed for 2H-azirines bearing a C2-carbonyl functionality; for example, 3-amino-2-phenylcarbamoyl-2H-azirine reacts with acetic acid in acetone (B3395972) upon heating to furnish the ring-opened product. nih.gov
Table 1: Representative Reactions of 2H-Azirines with O-Nucleophiles
| Azirine Reactant | O-Nucleophile | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 3-Phenyl-2H-azirine | Carboxylic Acids | Refluxing Benzene | N-Phenacylcarboxamide | nih.gov |
2H-Azirines readily react with a variety of nitrogen-based nucleophiles. Primary and secondary aliphatic amines, for example, add to 2-aryl-2H-azirine-3-carboxylates, leading to the formation of 3-aminoacrylate derivatives. rsc.org This transformation involves an initial nucleophilic attack on the C=N bond, followed by C-C bond cleavage of the resulting aziridine intermediate. mdpi.com
In some cases, the reaction with amines can lead to more complex transformations. An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates occurs when heated with triethylamine (B128534) in the presence of air. mdpi.comresearchgate.net This reaction is initiated by the slow, in situ generation of N,N-diethylhydroxylamine, which acts as the nucleophile. The addition of this hydroxylamine (B1172632) to one azirine molecule leads to the formation of an (aminooxy)aziridine, which then generates an azomethine ylide via C-C bond cleavage. This ylide subsequently undergoes a 1,3-dipolar cycloaddition with a second azirine molecule to produce pyrimidine-4,6-dicarboxylates. mdpi.com For reactions with less acidic N-nucleophiles, a Lewis acid catalyst such as boron trifluoride (BF₃) can be employed to activate the azirine ring. nih.gov
Table 2: Reactions of 2H-Azirines with N-Nucleophiles
| Azirine Reactant | N-Nucleophile | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Methyl 2-aryl-2H-azirine-3-carboxylate | Aliphatic Amines | Room Temperature | Methyl 3-aminoacrylate | rsc.org |
| 2H-Azirine-2-carboxylates | Triethylamine / Air | Heating | Pyrimidine-4,6-dicarboxylate | mdpi.comresearchgate.net |
Carbon nucleophiles also react with the C=N bond of 2H-azirines. Organometallic reagents, such as Grignard reagents, have been shown to add to the azirine ring, typically resulting in the formation of stable, C-substituted aziridines. mdpi.comnih.gov Other carbon nucleophiles, like enamines and stabilized phosphorus ylides, react with electron-deficient 2H-azirines to produce pyrrole (B145914) derivatives. psu.edu This reaction proceeds via an initial cycloaddition of the C-nucleophile to the azirine's C=N bond, followed by a ring expansion of the intermediate and subsequent elimination of an amine moiety to afford the aromatic pyrrole ring. psu.edu
Purely electrophilic ring-opening is less common; instead, electrophiles, particularly Lewis acids, are often used to activate the 2H-azirine ring towards nucleophilic attack. nih.govresearchgate.net The lone pair of electrons on the azirine nitrogen can coordinate with a Lewis acid (e.g., BF₃, ZnCl₂). This coordination enhances the electrophilicity of the C=N bond, making it more susceptible to attack by even weak nucleophiles. nih.gov This strategy has been employed to facilitate reactions with non-acidic N-nucleophiles, leading to the formation of imidazole (B134444) derivatives. nih.gov This electrophilic activation is a key strategy for expanding the scope of nucleophiles that can effectively open the strained azirine ring.
Beyond nucleophilic and electrophilic pathways, 2H-azirines can undergo ring-opening reactions induced by thermal or photochemical energy. The principal transformation in these processes is the cleavage of the C2-C3 single bond, which is often the weakest bond in the ring, to form a highly reactive nitrile ylide intermediate. researchgate.net
Theoretical studies based on CASSCF and CASPT2 calculations have elucidated the mechanisms of these photoreactions. researchgate.net The photochemical cleavage is an ultrafast, non-adiabatic process that occurs in less than 100 femtoseconds. researchgate.net Upon excitation to the (1)nπ* state, the molecule rapidly proceeds through a conical intersection to the ground state, yielding the nitrile ylide. researchgate.net This photochemically generated nitrile ylide is a versatile 1,3-dipole that can be trapped by various dipolarophiles in cycloaddition reactions, providing a powerful tool for constructing more complex heterocyclic systems. researchgate.net Thermal decomposition also leads to the formation of nitrile ylides, although it requires higher energy and proceeds through a higher reaction barrier compared to the photochemical pathway. researchgate.net
Strain-Release Driven Transformations
The significant ring strain of the 2H-azirine core is a primary driving force for its chemical reactivity. This strain, arising from distorted bond angles within the three-membered ring, makes both the C-C and C-N single bonds susceptible to cleavage. Transformations that lead to the opening of this ring are energetically favorable.
One of the key strain-release pathways involves the cleavage of the C2-C3 bond, which can be induced thermally or photochemically. This cleavage results in the formation of a highly reactive vinyl nitrene intermediate. Alternatively, and more commonly in cycloadditions, the azirine ring can open to form 1,3-dipoles like azomethine ylides or nitrile ylides. beilstein-journals.org These reactive intermediates are then trapped by various reagents, leading to the formation of more stable five- or six-membered heterocyclic systems. mdpi.comnih.gov The energetic penalty associated with the deformation of the azirine ring during the transition state is a critical factor in these transformations, often controlling the selectivity of the reaction. nih.gov
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the chemistry of 2H-Azirine-2-carboxamide, 3-p-tolyl-, providing atom-economical routes to complex nitrogen-containing heterocycles. nih.gov The strained C=N bond can act as a dienophile or dipolarophile, while ring-opened isomers can serve as 1,3-dipoles or dienes. The specific role of the azirine moiety is highly dependent on the reaction conditions and the nature of the reaction partner.
[3+2] Cycloadditions (e.g., 1,3-Dipolar Cycloadditions)
In [3+2] cycloadditions, the 2H-azirine derivative serves as a three-atom component. This can occur through two primary mechanisms: either the azirine ring opens to form a 1,3-dipole which then reacts, or the azirine itself reacts in a formal [3+2] manner via cleavage of the N1-C2 or C2-C3 bond during the process. nih.govrsc.org These reactions are powerful methods for constructing five-membered rings. uchicago.eduwikipedia.org
2H-azirines, including 3-aryl substituted variants, undergo formal [3+2] cycloaddition reactions with electron-deficient (activated) alkenes and alkynes. These reactions often require catalysis by transition metals like copper or ruthenium to facilitate the cleavage of the azirine ring. nih.govnih.gov
For instance, the reaction of 3-(p-tolyl)-2H-azirine with cyclic enols, catalyzed by copper(II) acetate, proceeds via a formal [3+2] cycloaddition involving the cleavage of the N1-C2 azirine bond to yield pyrroline-annulated products. nih.govmdpi.com Similarly, ruthenium-catalyzed intermolecular [3+2] cycloaddition with activated alkynes provides a direct route to polysubstituted pyrroles. nih.gov In these processes, the azirine effectively provides a three-atom C-N-C fragment that adds across the dipolarophile's π-system.
Table 1: Examples of [3+2] Cycloaddition Reactions with 3-Aryl-2H-Azirines
| Azirine Reactant | Dipolarophile | Catalyst | Product Type | Ref. |
| 3-(p-tolyl)-2H-azirine | 4-Hydroxy-3-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one | Cu(OAc)₂ | Pyrrolo[3,2-c]quinolone | nih.govmdpi.com |
| 3-Aryl-2H-azirine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [Ru(p-cymene)Cl₂]₂ | Polysubstituted Pyrrole | nih.gov |
| 3-Aryl-2H-azirine | β-Ketoacids | Fe(III) | Substituted Pyrrole | rsc.org |
| 3-Aryl-2H-azirine | Nitroalkenes | Visible Light / Photoredox Catalyst | Dihydropyrrole | researchgate.net |
Photochemical irradiation of 2H-azirines provides a classic route to nitrile ylides. beilstein-journals.orgosti.gov For 2H-Azirine-2-carboxamide, 3-p-tolyl-, UV irradiation can induce the cleavage of the C2-C3 bond, leading to the formation of a p-tolyl-substituted nitrile ylide. This highly reactive 1,3-dipole can be trapped in situ by a variety of dipolarophiles. beilstein-journals.org The reaction with electron-deficient alkenes or alkynes leads to the formation of dihydropyrroles or pyrroles, respectively. This photochemical ring-opening/cycloaddition sequence is a key transformation, allowing access to heterocycles that are complementary to those obtained under thermal conditions. beilstein-journals.orgosti.gov
Diels-Alder Reactions (e.g., Aza-Diels-Alder)
In Diels-Alder type reactions, the C=N bond of the 2H-azirine acts as the dienophile in a [4+2] cycloaddition. The presence of the electron-withdrawing carboxamide group at the C2 position significantly activates the imine bond, making 2H-Azirine-2-carboxamide, 3-p-tolyl- a particularly good dienophile. researchgate.netresearchgate.net These reactions typically proceed with a variety of electron-rich dienes to furnish bicyclic aziridine derivatives. researchgate.net
When reacting with 2-azadienes, the azirine acts as the dienophile in an aza-Diels-Alder reaction, leading to highly functionalized tetrahydropyridine (B1245486) derivatives. researchgate.netresearchgate.net Lewis acid catalysis can be employed to enhance the reactivity of the azirine dienophile, particularly for less activated systems. researchgate.net The reaction is a powerful tool for constructing complex nitrogen-containing bicyclic systems with high stereocontrol. researchgate.net
Stereochemical Outcomes of Cycloadditions (e.g., Endo/Exo Selectivity)
The stereochemical outcome of cycloaddition reactions involving 2H-azirines is a critical aspect of their synthetic utility. In Diels-Alder reactions, the approach of the diene to the azirine dienophile can lead to either endo or exo products.
For many 2H-azirine-3-carboxylate derivatives, cycloadditions with cyclic and acyclic dienes have been observed to proceed with high endo selectivity. researchgate.net This preference is attributed to secondary orbital interactions between the diene and the substituent on the azirine nitrogen in the transition state. However, exceptions exist, such as the reaction with furan, which can yield the exo adduct. rsc.orgresearchgate.net The reaction of 1,3-diphenylisobenzofuran (B146845) with some azirines can produce both endo and exo isomers, with the endo isomer sometimes converting to the more thermodynamically stable exo product upon heating. researchgate.netrsc.org
Computational studies suggest that the selectivity is governed by a combination of steric and electronic factors. nih.govresearchgate.net Distortion/interaction analysis indicates that the energetic cost of deforming the azirine ring to achieve the transition state geometry is a primary factor contributing to the observed selectivity. nih.gov The choice of catalyst and reaction conditions can also influence the diastereoselectivity of the cycloaddition. researchgate.netrsc.org
Table 2: Observed Stereoselectivity in Diels-Alder Reactions of 2H-Azirine Derivatives
| Azirine Type | Diene | Selectivity | Product | Ref. |
| Benzyl 2H-azirine-3-carboxylate | Cyclic/Acyclic Dienes | Exclusively endo | 1-Azabicyclo[4.1.0]hept-3-ene derivatives | researchgate.net |
| Methyl 2-aryl-2H-azirine-3-carboxylate | Furan | Exo | Exo-cycloadduct | researchgate.netrsc.org |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | 1,3-Diphenylisobenzofuran | Forms both endo and exo adducts | Isomeric cycloadducts | researchgate.netrsc.org |
| Chiral auxiliary derivatized 2H-azirines | Various Dienes (Lewis Acid mediated) | High diastereoselectivity (up to 97% de) | Bi- and tri-cyclic heterocyclic compounds | researchgate.net |
Rearrangement and Isomerization Reactions of 2H-Azirine-2-carboxamide, 3-p-tolyl-
The chemistry of 2H-azirines is characterized by ring-strain-driven processes. researchgate.net These compounds can react as electrophiles or nucleophiles and readily undergo ring cleavage under thermal or photochemical conditions to form highly reactive intermediates like vinyl nitrenes and nitrile ylides, respectively. researchgate.net These intermediates are central to the rearrangement and isomerization reactions of the azirine core.
Ring Expansion to Other Heterocycles (e.g., Pyrroles, Oxazoles, Pyrimidines)
The high reactivity of the 2H-azirine ring makes it a valuable precursor for the synthesis of more complex, stable heterocyclic systems. Ring expansion reactions, driven by the release of ring strain, are a prominent feature of its chemistry.
Pyrrole Formation: The expansion of the 2H-azirine ring to form substituted pyrroles is a well-documented transformation. This can be achieved through reactions with enolates or their synthetic equivalents, such as enamines or 1,3-dicarbonyl compounds. researchgate.netpsu.edu In a typical reaction, the nucleophilic enolate attacks the electrophilic C=N bond of the azirine, initiating a sequence of ring-opening and subsequent cyclization to yield a dihydropyrrole intermediate. This intermediate can then be aromatized, often under acidic conditions, to furnish the final pyrrole-2-carboxylic acid derivative. psu.edu For 2H-Azirine-2-carboxamide, 3-p-tolyl-, this reaction provides a direct route to highly substituted pyrroles.
Additionally, nickel(II)-catalyzed reactions have been developed for the annulation of a pyrrole ring onto aromatic systems using 3-aryl-2H-azirines as a key building block. researchgate.net This method proceeds via the opening of the azirine ring and demonstrates the versatility of azirines in constructing fused heterocyclic systems. researchgate.net
Table 1: Representative Ring Expansion Reactions to Pyrroles
| Azirine Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Generic 3-Aryl-2H-azirine-2-carboxylate | Enamines (e.g., Pyrrolidin-1-ylcyclohexene) | 1. Heat 2. Acid treatment | 1H-Pyrrole-2-carboxylic acid derivatives | psu.edu |
| 2-(Isoxazole-3-ylcarbonyl)-3-arylazirines | 1,3-Diketones (e.g., Acetylacetone) | Ni(acac)₂ | Pyrrole-isoxazole hybrids | researchgate.netnih.gov |
| 3-Aryl-2H-azirines | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Ni(hfacac)₂ | Benzo researchgate.netbeilstein-journals.orgthieno[3,2-b]pyrroles | researchgate.net |
Oxazole Formation: The isomerization of 2H-azirines to oxazoles typically proceeds through a nitrile ylide intermediate. beilstein-journals.orgnih.gov This intermediate is generated upon photochemical cleavage of the C2-C3 bond of the azirine ring. researchgate.net If the substituents on the azirine allow, the nitrile ylide can undergo a 1,5-dipolar electrocyclization to form an oxazole. researchgate.net For instance, 2-(isoxazole-3-ylcarbonyl)-3-arylazirines can be isomerized to 3-(oxazol-5-yl)isoxazoles in the presence of a base. nih.gov
In some cases, thermal conditions at elevated temperatures can also induce ring opening to a nitrile ylide, which subsequently cyclizes to an oxazole. This pathway was observed during the attempted synthesis of 3-(tert-butyl)-2H-azirine-2,2-dicarboxylic acid at 82 °C, which yielded an oxazole-4-carboxylic acid instead. beilstein-journals.orgnih.gov This indicates that for the 3-p-tolyl derivative, both photochemical and thermal methods could potentially be employed to achieve this ring expansion.
Pyrimidine (B1678525) Synthesis: The synthesis of pyrimidines from 2H-azirines has been accomplished through several routes. A palladium-catalyzed domino reaction involving isocyanide insertion into 2H-azirines provides a pathway to tetrasubstituted pyrimidines through the formation of one C-C and two C-N bonds. nih.gov This method offers a direct route to complex pyrimidine structures from readily available azirine precursors. While specific examples utilizing the 3-p-tolyl-2-carboxamide derivative are not detailed, the general applicability of the method suggests its potential.
Intramolecular Rearrangements
Intramolecular rearrangements of 2H-azirines are governed by the specific reaction conditions, which dictate the nature of the reactive intermediate formed.
Thermal Rearrangements (via Vinyl Nitrenes): Upon heating, 2H-azirines can undergo cleavage of the weakest bond, the N-C2 single bond, to generate a vinyl nitrene intermediate. researchgate.net This highly reactive species can then rearrange to various products. For example, thermal cleavage is a key step in certain ring expansion reactions. researchgate.net
Photochemical Rearrangements (via Nitrile Ylides): Photolysis of 2H-azirines typically results in the cleavage of the C2-C3 bond, forming a nitrile ylide. researchgate.net The fate of this 1,3-dipole is highly dependent on the molecular structure and the reaction environment. It can revert to the azirine, undergo cycloaddition reactions, or, if a suitable π-system is present within the molecule, undergo an intramolecular electrocyclization. researchgate.net The photochemical behavior can be finely controlled by the wavelength of light used. In certain systems involving 3-aroyl-2-aryl-azirines, shorter wavelengths favor rearrangement to an oxazole, while longer wavelengths can cause rearrangement back to a starting isoxazole (B147169) precursor. researchgate.net This demonstrates the potential for controlled, reversible intramolecular rearrangements.
Functional Group Transformations of the Carboxamide and p-tolyl Moieties
While the reactivity of the azirine ring is dominant, the functional groups attached to it also possess their characteristic chemical properties. However, any transformation of these moieties must be compatible with the sensitive nature of the strained three-membered ring.
Transformations Involving the Aromatic Ring
The p-tolyl group is, in principle, susceptible to a range of transformations common to aromatic compounds, such as electrophilic aromatic substitution or oxidation of the methyl group. However, performing these reactions on the intact 2H-Azirine-2-carboxamide, 3-p-tolyl- molecule is highly problematic.
The conditions required for most aromatic transformations are harsh and incompatible with the delicate azirine ring.
Electrophilic Aromatic Substitution: Reactions like nitration (using HNO₃/H₂SO₄) or Friedel-Crafts alkylation/acylation (using Lewis acids like AlCl₃) involve strongly acidic and electrophilic conditions that would readily lead to the polymerization or decomposition of the azirine.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, used to oxidize the methyl group to a carboxylic acid, would aggressively attack the electron-rich and strained C=N bond of the azirine ring.
Consequently, the preferred synthetic strategy is not to modify the p-tolyl group on the pre-formed azirine but to introduce the desired substituted aryl group during the synthesis of the azirine precursor, such as the corresponding vinyl azide (B81097) or isoxazole. This approach circumvents the issue of ring instability under the conditions required for aromatic functionalization.
Mechanistic Investigations of 2h Azirine 2 Carboxamide, 3 P Tolyl Reactions
Elucidation of Reaction Pathways and Intermediates
The reactions of 3-aryl-2H-azirines, including the 3-p-tolyl variant, proceed through several distinct pathways dictated by thermal, photochemical, or catalytic conditions. These pathways are characterized by the formation of highly reactive intermediates.
A notable pathway is the oxidative cyclodimerization of 2H-azirine-2-carboxylates, a reaction class to which carboxamide reactions are analogous. mdpi.comnih.govspbu.ru This process, promoted by heating with triethylamine (B128534) in the presence of air, leads to the formation of pyrimidine (B1678525) derivatives. mdpi.comnih.govspbu.ru Experimental and computational studies suggest a multi-step mechanism. mdpi.comnih.govspbu.ru The key steps involve:
Nucleophilic Addition : The reaction is initiated by the nucleophilic addition of N,N-diethylhydroxylamine (formed from the slow oxidation of triethylamine) to the C=N bond of the azirine. mdpi.comnih.govspbu.ru This forms an (aminooxy)aziridine intermediate. mdpi.comnih.govspbu.ru
Intermediate Generation : This aziridine (B145994) intermediate subsequently generates a key reactive species, an azomethine ylide . mdpi.comnih.govspbu.ru
Cycloaddition : The azomethine ylide then undergoes a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine. mdpi.comnih.govspbu.ru
Ring Expansion : The resulting bicyclic intermediate undergoes rearrangement and ring expansion to yield the final dihydropyrimidine (B8664642) product. mdpi.com
Under different energetic conditions, 2H-azirines exhibit divergent pathways primarily through ring-opening reactions:
Photochemical Pathway (C-C Cleavage) : Upon irradiation with short-wavelength UV light, the azirine ring typically undergoes cleavage of the C2-C3 bond. researchgate.netnih.gov This process generates a nitrile ylide as the primary intermediate. researchgate.netnih.gov These nitrile ylides are versatile 1,3-dipoles that can be trapped in cycloaddition reactions. researchgate.net
Thermal Pathway (C-N Cleavage) : In contrast, thermal reactions favor the cleavage of the C2-N bond. This pathway leads to the formation of vinyl nitrenes . conicet.gov.ar These intermediates can undergo various subsequent reactions, including insertions or ring-expansions. organic-chemistry.org
The table below summarizes the key reactive intermediates and the conditions that favor their formation.
| Reactive Intermediate | Formation Conditions | Subsequent Reactions |
| Azomethine Ylide | Catalytic (e.g., with triethylamine/air) | 1,3-Dipolar Cycloaddition |
| Nitrile Ylide | Photochemical (short-wavelength UV light) | 1,3-Dipolar Cycloaddition, Electrocyclization |
| Vinyl Nitrene | Thermal | C-H Insertion, Ring Expansion |
Transition State Analysis and Energy Profiles
Computational and experimental studies have been employed to analyze the transition states and energy profiles of reactions involving 3-aryl-2H-azirines, providing deeper mechanistic understanding.
Density Functional Theory (DFT) calculations have been instrumental in supporting the proposed mechanism for the oxidative cyclodimerization reaction. mdpi.comnih.govspbu.ru These calculations help to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates and confirming the energetic feasibility of the proposed pathway involving the azomethine ylide cycloaddition. mdpi.comnih.govspbu.ru
In the context of catalyzed reactions, such as the copper hydride-catalyzed kinetic resolution of 3-aryl-2H-azirine-2-carboxylates, Hammett plot studies have revealed a linear free-energy relationship. chemrxiv.org A clear correlation was observed between the difference in the free energy of activation for the diastereomeric transition states (ΔΔG‡) and the Hammett σp-values of the substituent on the 3-aryl ring. chemrxiv.org This finding indicates that the electronic properties of the substituent, such as the electron-donating p-tolyl group, directly influence the stability of the transition state and thus the enantioselectivity of the reaction. chemrxiv.org For the 3-p-tolyl derivative, the electron-donating nature of the methyl group affects the energetics of the enantio-differentiating step. chemrxiv.org
| Study Type | Key Finding | Implication for 3-p-tolyl- derivative |
| DFT Calculations | Supported the multi-step oxidative cyclodimerization pathway via an azomethine ylide. mdpi.comnih.gov | Confirms the energetic viability of this complex transformation. |
| Hammett Plot Study | Established a linear free-energy relationship between ΔΔG‡ and σp values in kinetic resolution. chemrxiv.org | The electronic effect of the p-tolyl group directly impacts the transition state energy and reaction selectivity. |
Kinetic Studies and Reaction Order Determinations
Kinetic investigations provide quantitative data on reaction rates and dependencies, which are essential for confirming proposed mechanisms.
In the copper-hydride catalyzed kinetic resolution of racemic 3-aryl-2H-azirine-2-carboxylates, kinetic analysis confirmed that the selectivity was independent of the reaction conversion, which implies a first-order dependence on the substrate in the selectivity-determining step. chemrxiv.org This is consistent with a mechanism where the catalyst and one enantiomer of the azirine form a diastereomeric transition state in the rate-determining step. chemrxiv.org
For the oxidative cyclodimerization reaction, a significant kinetic observation was made regarding the role of radical species. mdpi.comnih.govspbu.ru The study found that the addition of a radical initiator accelerated the reaction, leading to higher yields of the pyrimidine product. mdpi.comnih.govspbu.ru This suggests that radical pathways are involved, likely in the initial oxidation of triethylamine to generate the N,N-diethylhydroxylamine nucleophile that initiates the main reaction cascade. mdpi.comnih.govspbu.ru The slow, controlled generation of this nucleophile was identified as a crucial condition for the success of the synthesis. mdpi.comnih.gov
Isotopic Labeling Studies to Confirm Mechanisms
Isotopic labeling is a powerful technique for unequivocally tracing the path of atoms through a reaction mechanism. By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), chemists can track bond formations and cleavages.
While this method is highly valuable for mechanistic elucidation in organic chemistry, a review of the available scientific literature did not yield specific examples of isotopic labeling studies conducted on reactions of 2H-Azirine-2-carboxamide, 3-p-tolyl-. Such studies could, for example, confirm the intramolecular or intermolecular nature of rearrangement steps or definitively identify the origin of protons in reduction reactions. acs.org
Investigation of Bond Cleavage Modes (C-C, C-N)
The high ring strain inherent in the 2H-azirine structure makes it prone to ring-opening reactions. The specific bond that cleaves—either the C-C single bond or the C-N single bond—is highly dependent on the reaction conditions, a dichotomy that is central to the chemistry of this heterocycle. researchgate.netconicet.gov.ar
C-N Bond Cleavage : This mode is the characteristic outcome of thermal reactions . nih.gov The preferential cleavage of the C2-N bond is attributed to its relative weakness, a feature that has been supported by X-ray crystallographic data showing an unusually long C-N bond in some azirine derivatives. researchgate.net This pathway results in the formation of a vinyl nitrene intermediate. conicet.gov.ar Remarkably, C-N bond cleavage can also be induced photochemically. Studies on a naphthyl-substituted 2H-azirine demonstrated that irradiation with long-wavelength light (366 nm) exclusively resulted in products derived from C-N bond cleavage. researchgate.net The presence of electron-withdrawing groups on the azirine ring can also favor photochemical C-N cleavage by promoting intersystem crossing to a triplet state. conicet.gov.arnih.govscispace.com
C-C Bond Cleavage : This mode is the hallmark of photochemical reactions of 2H-azirines when irradiated with short-wavelength light (>300 nm). researchgate.netnih.gov This cleavage results in the formation of a nitrile ylide intermediate. researchgate.netnih.gov The oxidative cyclodimerization reaction also involves a formal cleavage across the C-C bond of one azirine molecule, which is ultimately incorporated into the pyrimidine ring. mdpi.comnih.gov
The following table contrasts the conditions leading to the two primary bond cleavage modes.
| Bond Cleavage Mode | Favored Conditions | Intermediate Formed | Reference |
| C-C Cleavage | Photochemical (short-wavelength, >300 nm) | Nitrile Ylide | researchgate.netnih.gov |
| C-N Cleavage | Thermal | Vinyl Nitrene | nih.gov |
| C-N Cleavage | Photochemical (long-wavelength, 366 nm) | Vinyl Nitrene character biradical | researchgate.netconicet.gov.ar |
Theoretical and Computational Chemistry of 2h Azirine 2 Carboxamide, 3 P Tolyl
Electronic Structure and Bonding Analysis of the Azirine Ring
The electronic structure of the 2H-azirine ring is characterized by significant strain due to the three-membered ring. This strain influences the bonding within the ring, leading to elongated and weaker bonds compared to their acyclic counterparts. In related 3-amino-2H-azirines, crystallographic studies have revealed that the formal N-C single bond in the azirine ring is consistently long, at around 1.57 Å. nih.govnih.gov One exception to this is 3-dimethylamino-2-dimethylcarbamoyl-2-phenoxy-2H-azirine, where the N-C single bond is shorter (1.49 Å), which may be attributed to the inductive electron-withdrawing effect of the phenoxy substituent. nih.gov
Computational studies on similar 2H-azirine systems, such as methyl 3-methyl-2H-azirine-2-carboxylate, using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, provide further insights into the geometry of the azirine ring. scispace.com These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which are essential for understanding the electronic distribution and hybridization of the atoms within the ring. The presence of the p-tolyl group at the 3-position and the carboxamide group at the 2-position of the target molecule will further influence the electronic structure through resonance and inductive effects.
Quantum Chemical Predictions of Reactivity and Selectivity
Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of 2H-azirines. scispace.com The high ring strain makes these molecules susceptible to ring-opening reactions, and computational methods can determine the preferred pathways for these reactions. For instance, the photochemical cleavage of the C-C or C-N bond in the azirine ring is a common reaction. scispace.comnih.gov In the case of methyl 3-methyl-2H-azirine-2-carboxylate, DFT calculations have shown that the presence of an electron-withdrawing methoxycarbonyl substituent favors the C-N bond cleavage by accelerating the intersystem crossing to the T1 triplet state. scispace.com
For 2H-Azirine-2-carboxamide, 3-p-tolyl-, similar predictions can be made. The electron-withdrawing nature of the carboxamide group at C2 would be expected to influence the reactivity, potentially favoring C-N bond cleavage under photochemical conditions. Furthermore, the p-tolyl group at C3 can influence the stability of intermediates and transition states, thereby affecting the selectivity of reactions. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), such as chemical hardness, softness, and electronegativity, can provide a quantitative measure of the molecule's reactivity. nih.govmdpi.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govmdpi.com
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in the substituents of 2H-Azirine-2-carboxamide, 3-p-tolyl-, namely the C2-carboxamide and C3-p-tolyl bonds, gives rise to different possible conformations. Computational methods, particularly DFT, can be used to explore the conformational landscape and identify the most stable conformers. scispace.com For the related methyl 3-methyl-2H-azirine-2-carboxylate, a detailed conformational analysis has been performed. scispace.com The study identified two low-energy conformers, differing in the arrangement around the C-C(O) bond. scispace.com
The relative energies of these conformers and the energy barriers for their interconversion can be calculated, providing a comprehensive energy landscape. This information is crucial for understanding the molecule's behavior in different environments and for interpreting experimental data, such as spectroscopic measurements, which may represent an average over several populated conformations.
Below is a hypothetical table illustrating the kind of data that can be obtained from a conformational analysis of 2H-Azirine-2-carboxamide, 3-p-tolyl-, based on the study of a similar compound. scispace.com
| Conformer | Dihedral Angle (N-C2-C=O) | Relative Energy (kJ/mol) |
| Conf-1 | 0° (cis) | 0.00 |
| Conf-2 | 180° (trans) | 5.20 |
Note: The data in this table is illustrative and based on analogies to related compounds.
Reaction Mechanism Simulations (e.g., DFT Calculations of Transition States)
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 2H-azirines. scispace.comnih.gov By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For 2H-azirines, computational studies have explored the mechanisms of both thermal and photochemical decomposition. nih.gov Thermal cleavage of the C-C bond to form nitrile ylides has been shown to have a high activation barrier. nih.gov In contrast, photochemical cleavage reactions are often ultrafast, proceeding through conical intersections. nih.gov For 2-phenyl-2H-azirine, calculations have suggested that the photocleavage of the C-N bond can occur in the S1 state. nih.gov
Simulations of the reaction of 2H-Azirine-2-carboxamide, 3-p-tolyl- with other reactants, such as in cycloaddition reactions, would involve locating the transition states for the formation of different possible stereoisomers and regioisomers. This would allow for the prediction of the major products and provide a detailed understanding of the reaction mechanism at the molecular level.
Orbital Interaction Analysis (e.g., HOMO-LUMO Interactions in Cycloadditions)
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions, in which 2H-azirines can participate. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is key to determining the feasibility and stereoselectivity of the reaction.
In the context of 2H-Azirine-2-carboxamide, 3-p-tolyl- acting as a dienophile in a Diels-Alder reaction, the energy and symmetry of its LUMO would be of primary importance. The electron-withdrawing carboxamide group at the 2-position is expected to lower the energy of the LUMO, making the azirine a better electron acceptor and thus more reactive towards electron-rich dienes. researchgate.netresearchgate.net Computational calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO, allowing for a quantitative analysis of these interactions. This analysis can explain the observed regioselectivity and stereoselectivity of cycloaddition reactions.
A hypothetical table of FMO energies for 2H-Azirine-2-carboxamide, 3-p-tolyl- is presented below to illustrate the type of data generated from such calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 6.62 |
Note: The data in this table is illustrative and based on general knowledge of similar compounds.
Predictions of Spectroscopic Parameters to Support Mechanistic Studies (excluding basic identification)
While computational chemistry is widely used for the prediction of spectroscopic data for compound identification, it also plays a crucial role in supporting mechanistic studies. By calculating the spectroscopic parameters (e.g., vibrational frequencies, NMR chemical shifts) of proposed intermediates and transition states, these transient species can be identified in experimental studies, such as matrix isolation experiments. scispace.com
For example, in the photochemical decomposition of methyl 3-methyl-2H-azirine-2-carboxylate, the calculated infrared spectra of the resulting nitrile ylide and ketene (B1206846) imine products were used to assign the experimentally observed spectral bands. scispace.com This provided strong evidence for the proposed reaction mechanism. scispace.com
In the study of 2H-Azirine-2-carboxamide, 3-p-tolyl-, computational predictions of the vibrational spectra of potential intermediates in its reactions could guide experimental efforts to detect these species, thereby providing direct evidence for the operative reaction mechanism. Furthermore, calculations of excited-state properties can help in understanding the photophysical processes that govern its photochemical reactivity. nih.gov
Advanced Spectroscopic and Structural Elucidation in the Study of 2h Azirine 2 Carboxamide, 3 P Tolyl
High-Resolution Mass Spectrometry for Intermediate and Fragment Characterization
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 2H-Azirine-2-carboxamide, 3-p-tolyl- and for elucidating its fragmentation pathways under ionization. The exact mass measurement of the molecular ion ([M]+• or [M+H]+) provides unambiguous confirmation of the chemical formula, C10H10N2O.
Electron Ionization (EI) would likely induce a series of characteristic fragmentations. The initial fragmentation is often the cleavage of the strained azirine ring or loss of substituents. A plausible fragmentation pathway for 2H-Azirine-2-carboxamide, 3-p-tolyl- would involve the initial loss of the carboxamide group (-CONH2) or cleavage to form a p-tolyl nitrile cation. Another prominent fragmentation route involves the p-tolyl group itself, which can rearrange to the highly stable tropylium (B1234903) ion (C7H7+). HRMS allows for the precise mass determination of each fragment, enabling the assignment of its elemental composition and thus supporting the proposed fragmentation mechanisms.
Table 1: Proposed HRMS Fragmentation Data for 2H-Azirine-2-carboxamide, 3-p-tolyl-
| Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Proposed Origin |
|---|---|---|---|
| [M]+• | C10H10N2O | 174.0793 | Molecular Ion |
| [M-CONH2]+ | C9H8N | 129.0657 | Loss of carboxamide radical |
| [C8H7N]+• | C8H7N | 117.0578 | p-Tolyl nitrile |
| [C7H7]+ | C7H7 | 91.0548 | Tropylium ion from p-tolyl group |
This interactive table outlines the expected high-resolution mass spectrometry fragments, providing a basis for structural confirmation.
Multi-Dimensional NMR Spectroscopy for Complex Structure and Stereochemistry Assignment
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complete covalent structure and relative stereochemistry of 2H-Azirine-2-carboxamide, 3-p-tolyl- in solution. While one-dimensional ¹H and ¹³C NMR provide initial data, 2D techniques like COSY, HSQC, and HMBC are essential for unambiguous assignments. rsc.org
The ¹H NMR spectrum is expected to show distinct signals for the p-tolyl group protons as two doublets in the aromatic region, a singlet for the tolyl-methyl group, a characteristic singlet for the C2-proton on the azirine ring, and one or two broad signals for the amide protons depending on the rate of rotation around the C-N bond. The ¹³C NMR spectrum would complement this by showing signals for the azirine ring carbons (C2 and C3), the carboxamide carbonyl, and the carbons of the p-tolyl substituent. rsc.orgworktribe.com
2D NMR experiments establish connectivity:
COSY (Correlation Spectroscopy) reveals proton-proton couplings, primarily confirming the connectivity between the ortho and meta protons of the p-tolyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on their known proton shifts. sdsu.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation) provides crucial information about long-range (2-3 bond) couplings between protons and carbons. sdsu.edu Key correlations would include the C2-H proton to the C3 of the azirine ring, the carbonyl carbon, and the ipso-carbon of the p-tolyl ring.
Table 2: Predicted ¹H and ¹³C NMR Data for 2H-Azirine-2-carboxamide, 3-p-tolyl- (in CDCl₃)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Azirine-H2 | ~3.3 | ~34 | C3, C=O, C1' |
| Azirine-C2 | - | ~34 | - |
| Azirine-C3 | - | ~163 | - |
| Carboxamide-NH₂ | ~6.5-7.5 (br) | - | C=O |
| Carboxamide-C=O | - | ~168 | - |
| Tolyl-CH₃ | ~2.4 | ~21 | C3', C4', C5' |
| Tolyl-H2'/H6' | ~7.8 | ~129 | C4', C3'/C5' |
| Tolyl-H3'/H5' | ~7.2 | ~129.5 | C1', C2'/C6' |
| Tolyl-C1' | - | ~126 | - |
| Tolyl-C2'/C6' | - | ~129 | - |
| Tolyl-C3'/C5' | - | ~129.5 | - |
This interactive table presents the anticipated NMR spectral data and key 2D correlations essential for structural verification.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For 2H-Azirine-2-carboxamide, 3-p-tolyl-, a crystal structure would confirm the highly strained three-membered ring geometry.
Based on studies of related 3-amino-2H-azirines and 3-aryl-2H-azirines, several structural features are anticipated. iucr.orgnih.gov The azirine ring is expected to be nearly planar. The formal N1-C2 single bond is characteristically long, while the N1=C3 and C2=C3 bonds are correspondingly short, reflecting the unique electronic nature of the ring. iucr.orgnih.gov The analysis would also detail the relative orientation (conformation) of the p-tolyl and carboxamide substituents with respect to the azirine ring. Intermolecular interactions, such as hydrogen bonding involving the amide N-H groups and the carbonyl oxygen, would likely play a significant role in the crystal packing. iucr.org
Table 3: Expected Crystallographic Parameters for the 2H-Azirine Ring System
| Parameter | Expected Value | Comment |
|---|---|---|
| Bond Length N1-C2 | ~1.57 Å | Elongated single bond iucr.orgnih.gov |
| Bond Length N1=C3 | ~1.25 Å | Short double bond |
| Bond Length C2-C3 | ~1.45 Å | - |
| Bond Angle C3-N1-C2 | ~60° | Characteristic of a three-membered ring |
| Bond Angle N1-C2-C3 | ~60° | Characteristic of a three-membered ring |
This interactive table summarizes the anticipated key bond lengths and angles for the core azirine structure based on analogous compounds.
Low-Temperature Spectroscopy for Elusive Intermediates
The photochemistry of 2H-azirines is a rich field, characterized by the formation of highly reactive, short-lived intermediates. Low-temperature matrix isolation spectroscopy is a powerful technique for trapping and characterizing these elusive species. researchgate.net Upon UV irradiation, 2H-azirines are known to undergo ring-opening to form vinyl nitrenes. researchgate.net
For 2H-Azirine-2-carboxamide, 3-p-tolyl-, photolysis in a cryogenic matrix (e.g., solid argon at ~10 K) would likely lead to the formation of the corresponding vinyl nitrene. This intermediate could be detected and characterized by infrared (IR) spectroscopy, where it would exhibit unique vibrational modes distinct from the parent azirine. researchgate.netresearchgate.net This technique allows for the direct observation of the primary photoproducts, preventing subsequent thermal reactions and providing critical mechanistic insights. Further irradiation might lead to subsequent rearrangements or fragmentations of the vinyl nitrene, which could also be monitored spectroscopically.
Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Azirines
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques essential for determining the absolute configuration of chiral molecules in solution. biotools.usresearchgate.net While 2H-Azirine-2-carboxamide, 3-p-tolyl- is achiral, a chiral derivative (e.g., with a substituent at C2 creating a stereocenter) could be unambiguously assigned using these methods. The process involves comparing the experimental VCD and ECD spectra with spectra predicted by quantum chemical calculations for a specific enantiomer. biotools.usschrodinger.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum provides a sensitive probe of the three-dimensional arrangement of atoms. For a chiral azirine, characteristic VCD signals would be expected in the amide I (~1680 cm⁻¹) and amide II (~1550 cm⁻¹) regions, arising from the carboxamide group. aip.orgacs.org The signs and intensities of these and other bands in the fingerprint region are directly related to the absolute configuration.
Electronic Circular Dichroism (ECD): ECD spectroscopy probes the electronic transitions of chromophores within a chiral molecule. rsc.org The p-tolyl group in the azirine serves as a strong chromophore. The ECD spectrum would display Cotton effects corresponding to the π→π* transitions of the aromatic ring (e.g., the ¹Lₐ and ¹Lₑ bands). acs.org The sign of the Cotton effect, particularly for the longer-wavelength ¹Lₑ band, is highly sensitive to the stereochemistry at the adjacent chiral center and can be used to assign the absolute configuration. acs.org
The combined use of VCD and ECD, supported by robust theoretical calculations, offers a powerful and reliable non-crystalline method for the absolute stereochemical elucidation of chiral azirines. researchgate.net
Applications of 2h Azirine 2 Carboxamide, 3 P Tolyl As a Synthetic Building Block
Precursor for Nitrogen-Containing Heterocycles
2H-Azirine-2-carboxamide, 3-p-tolyl-, and related 3-aryl-2H-azirines are valuable precursors for a diverse range of nitrogen-containing heterocycles, which are scaffolds present in many pharmaceuticals and natural products. mdpi.commdpi.com The ring strain of the azirine moiety facilitates ring-expansion and cycloaddition reactions, leading to the formation of more stable five- and six-membered heterocyclic systems such as pyrroles, pyrimidines, and others. beilstein-journals.org The specific reaction pathway can often be controlled by the choice of catalyst, reaction partner, and conditions, enabling divergent synthesis of various heterocycles from a single azirine precursor. rsc.orgorganic-chemistry.org
The construction of the pyrrole (B145914) ring, a fundamental core in many biologically active molecules, is a significant application of 2H-azirines. One established method involves the reaction of 2H-azirines with enamines, which yields a mixture of 2,3- and 3,4-dihydropyrroles that can be converted to 1H-pyrrole-2-carboxylic acid derivatives upon acid treatment. psu.edursc.org
More recent methodologies utilize transition metal catalysis. An efficient nickel(II)-catalyzed reaction has been developed for the synthesis of 3-arylbenzo researchgate.netresearchgate.netthieno[3,2-b]pyrroles, where 3-aryl-2H-azirines, including the 3-p-tolyl derivative, serve as a key annulation reagent. beilstein-journals.orgresearchgate.net This reaction proceeds via the nucleophilic addition of a Ni-enolate to the C=N bond of the azirine, followed by cyclization and aziridine (B145994) ring opening. beilstein-journals.org Similarly, catalytic reactions of the azirine moiety with 1,3-diketones provide a pathway to pyrrole-containing hybrids. researchgate.net These methods demonstrate the utility of 2H-azirines as synthons for building fused and polysubstituted pyrrole systems. beilstein-journals.orgnih.gov
Table 1: Selected Methods for Pyrrole Synthesis from 3-Aryl-2H-Azirines
| Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Enamines | Acid treatment | 1H-Pyrrole-2-carboxylic acid derivatives | psu.edursc.org |
| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Ni(hfacac)₂ | 3-Arylbenzo researchgate.netresearchgate.netthieno[3,2-b]pyrroles | beilstein-journals.orgresearchgate.net |
| 1,3-Diketones | Ni(II) catalyst | 2-(Azidocarbonyl)-1H-pyrroles | nih.gov |
| Malononitrile | Not specified | Substituted pyrroles | researchgate.net |
Pyrimidines, another crucial class of nitrogen heterocycles, can be synthesized from 2H-azirine precursors through an unprecedented oxidative cyclodimerization reaction. mdpi.com In a study involving 2H-azirine-2-carboxylates, heating with triethylamine (B128534) in the presence of air resulted in the formation of pyrimidine-4,6-dicarboxylates. mdpi.com This transformation is notable as it involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in a second molecule. mdpi.com
The proposed mechanism involves several key steps, including the nucleophilic addition of N,N-diethylhydroxylamine (generated in situ from the slow oxidation of triethylamine) to an azirine, the formation of an azomethine ylide, and a subsequent 1,3-dipolar cycloaddition to a second azirine molecule. mdpi.com This sequence highlights the complex reactivity of azirines that can be harnessed for the synthesis of six-membered heterocycles. mdpi.com
The spirooxindole framework is a privileged scaffold in medicinal chemistry. An organocatalytic asymmetric Neber reaction has been developed for the enantioselective synthesis of spirooxindole 2H-azirines. rsc.org This methodology utilizes an isatin (B1672199) ketoxime, which is converted in situ to a 3-O-sulfonyl ketoxime. In the presence of a chiral catalyst such as (DHQD)₂PHAL, this intermediate undergoes cyclization to afford the desired chiral spirooxindole 2H-azirines in good to excellent yields and high enantiomeric ratios. rsc.org This represents a key example of constructing complex, spirocyclic systems directly incorporating the azirine ring. rsc.org
Scaffold for Complex Molecular Architectures and Polyheterocyclic Systems
The reactivity of 2H-Azirine-2-carboxamide, 3-p-tolyl-, and its analogs allows them to act as foundational scaffolds for constructing intricate molecular architectures and polyheterocyclic systems. researchgate.netnih.gov Their ability to function as annulation reagents is particularly valuable for fusing a pyrrole or azole ring onto existing cyclic systems. researchgate.net
A prominent example is the Ni(II)-catalyzed synthesis of 3-arylbenzo researchgate.netresearchgate.netthieno[3,2-b]pyrroles from methyl 3-hydroxybenzo[b]thiophene-2-carboxylate and 3-aryl-2H-azirines. beilstein-journals.org In this reaction, the azirine acts as a N-C=C synthon, enabling the construction of a fused pyrrole ring onto the thiophene (B33073) system. researchgate.net The reaction is efficient for azirines with both electron-donating and electron-withdrawing substituents on the 3-aryl group, demonstrating its broad applicability. beilstein-journals.org The synthesis of 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones through electrocyclization of intermediates derived from 2H-azirine-2-carbonyl azides further illustrates their use in building complex, fused heterocyclic structures. nih.gov
Table 2: Examples of Polyheterocyclic Systems Synthesized from 2H-Azirines
| Azirine Derivative | Reaction Partner | Catalyst/Conditions | Resulting Polyheterocyclic System | Reference |
|---|---|---|---|---|
| 3-Aryl-2H-azirines (incl. 3-p-tolyl) | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Ni(hfacac)₂ | 3-Arylbenzo researchgate.netresearchgate.netthieno[3,2-b]pyrroles | beilstein-journals.orgresearchgate.net |
| 2-(Azidocarbonyl)-2H-azirines | 1,3-Diketones, followed by heating | Ni(II) catalyst, then thermal 6π electrocyclization | Benzo- and hetero-fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones | nih.gov |
Use in Domino and Cascade Reactions
The inherent reactivity of the azirine ring makes it an ideal substrate for domino and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. nih.gov
The synthesis of pyrimidines from 2H-azirine-2-carboxylates is a clear example of a cascade process. mdpi.com The reaction sequence includes nucleophilic addition, azomethine ylide generation, 1,3-dipolar cycloaddition, and subsequent ring expansion and aromatization, all occurring under the same reaction conditions. mdpi.com Similarly, chemodivergent syntheses of trisubstituted pyrroles and 3-oxazolines from 2H-azirines and acetone (B3395972) have been reported, showcasing how reaction pathways can be directed to different products in a domino fashion. organic-chemistry.org These examples underscore the potential of 2H-azirines to enable complex transformations efficiently through cascade mechanisms.
Development of Novel Synthetic Methodologies Based on Azirine Reactivity
The unique chemical properties of 2H-azirines continue to inspire the development of novel synthetic methodologies. researchgate.netnih.gov Research has focused on leveraging the strained ring system for new types of transformations and for accessing previously hard-to-make chemical structures. researchgate.net
One significant advancement is the use of Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to generate 2H-azirine-2-carbonyl chlorides in situ. nih.gov These highly reactive intermediates can be immediately trapped with various nucleophiles to produce a wide range of derivatives, including amides, esters, and 2H-azirine-2-carbonyl azides, which are themselves versatile building blocks. nih.govresearchgate.net This strategy avoids the isolation of the often-unstable azirine carbonyl chlorides. researchgate.net Furthermore, the development of Ni(II)-catalyzed annulation reactions, such as the synthesis of benzo researchgate.netresearchgate.netthieno[3,2-b]pyrroles, represents another innovative use of azirine reactivity, providing the first example of a dealkoxycarbonylative annulation using a 2H-azirine reagent. researchgate.net These evolving methodologies highlight the enduring importance of 2H-azirines as a platform for synthetic innovation. researchgate.net
Future Research Directions in 2h Azirine 2 Carboxamide, 3 P Tolyl Chemistry
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The high ring strain and the presence of a C=N double bond in 2H-azirines make them highly reactive intermediates capable of undergoing a variety of transformations. nih.gov Future research will likely focus on uncovering new reactivity patterns beyond the well-established reactions.
One area of interest is the exploration of unprecedented dimerization reactions. For instance, recent studies have shown that 2H-azirine-2-carboxylates can undergo an oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates when heated with triethylamine (B128534) in the presence of air. mdpi.comnih.gov This transformation involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.comnih.gov Investigating the scope of this reaction with derivatives like 2H-Azirine-2-carboxamide, 3-p-tolyl- and exploring different catalysts and reaction conditions could lead to novel synthetic routes to complex heterocyclic structures.
Furthermore, the reactions of 2H-azirines with various nucleophiles are a rich area for further investigation. While reactions with certain N-nucleophiles have been reported, a systematic study of their reactions with a broader range of nucleophiles, including carbon, oxygen, and sulfur-based reagents, could reveal new synthetic possibilities. researchgate.net For example, the addition of O- and N-nucleophiles can sometimes lead to unstable aziridines that readily undergo ring-opening, providing access to acyclic compounds with diverse functionalities. mdpi.com
The transformation of 2H-azirines into other heterocyclic systems is another promising research direction. The inherent strain in the azirine ring can be harnessed to drive ring-expansion or rearrangement reactions. For example, 2H-azirine-3-carboxylates have been shown to act as effective aza dienophiles in Diels-Alder reactions, leading to the formation of bicyclic and tricyclic aziridines. nih.gov Exploring similar cycloaddition reactions with 2H-Azirine-2-carboxamide, 3-p-tolyl- could provide access to novel and complex nitrogen-containing scaffolds.
Table 1: Examples of Novel Transformations of 2H-Azirines
| Reactant(s) | Product Type | Key Features |
| 2H-Azirine-2-carboxylates, Triethylamine, Air | Pyrimidine-4,6-dicarboxylates | Oxidative cyclodimerization, C-C and C=N bond cleavage mdpi.comnih.gov |
| 3-(Azirinyl)acrylates, N-nucleophiles | 2-Azabutadienes | Ring-opening of intermediate aziridine (B145994) mdpi.com |
| 2H-Azirine-3-carboxylates, Dienes | Bicyclic/Tricyclic aziridines | Aza Diels-Alder reaction nih.gov |
Development of Asymmetric Transformations and Enantioselective Catalysis
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral aziridines, which can be accessed from 2H-azirines, are valuable building blocks for the synthesis of chiral amines and other biologically active molecules. researchgate.netresearchgate.net Consequently, the development of asymmetric transformations involving 2H-Azirine-2-carboxamide, 3-p-tolyl- is a critical area for future research.
A significant focus will be on the development of novel catalytic enantioselective reactions. While some progress has been made in the asymmetric synthesis of aziridine-2-carboxylates via kinetic resolution of racemic 2H-azirines using copper hydride catalysts, there is ample room for improvement and expansion. chemrxiv.orgchemrxiv.org Future work could involve the design and application of new chiral ligands and metal catalysts to achieve higher enantioselectivities and broader substrate scopes. nih.gov For example, chiral Mn(I) complexes have shown promise in the catalytic asymmetric nucleophilic addition of diarylphosphines to 2H-azirines. researchgate.net
The development of enantioselective nucleophilic additions to the C=N bond of 2H-azirines is another promising avenue. nih.gov The use of chiral catalysts to control the stereochemical outcome of these additions would provide a direct route to enantioenriched aziridines. nih.gov For instance, the enantioselective addition of thiols to 2H-azirines has been achieved using a chiral catalyst that activates the azirine through hydrogen bonding. nih.gov Extending this concept to other nucleophiles and to substrates like 2H-Azirine-2-carboxamide, 3-p-tolyl- would be a valuable contribution.
Furthermore, exploring the use of chiral auxiliaries attached to the carboxamide group could provide an alternative strategy for controlling stereochemistry. Although attempts to use chiral auxiliaries on the ester group of 2H-azirine-3-carboxylates in cycloaddition reactions have been unsuccessful, revisiting this approach with different auxiliaries and reaction types may prove fruitful. nih.gov
Table 2: Strategies for Asymmetric Synthesis from 2H-Azirines
| Strategy | Catalyst/Reagent | Product | Key Features |
| Kinetic Resolution | Copper Hydride | Enantioenriched N-H aziridine-2-carboxylates | High diastereoselectivity and enantioselectivity chemrxiv.orgchemrxiv.org |
| Nucleophilic Addition | Chiral Mn(I) complex | Chiral Aziridine Phosphine Sulfides | Catalytic asymmetric hydrophosphination researchgate.net |
| Nucleophilic Addition | Chiral organocatalyst | Chiral Aziridines | Activation of azirine via hydrogen bonding nih.gov |
Integration into Advanced Materials Science (focusing on the chemical synthesis of new materials, not their properties)
The strained three-membered ring of aziridines, which can be synthesized from 2H-azirines, makes them suitable monomers for ring-opening polymerization (ROP). This opens up possibilities for integrating 2H-Azirine-2-carboxamide, 3-p-tolyl- into the synthesis of advanced materials with novel properties.
Future research could focus on the synthesis of functional polymers through the ring-opening polymerization of aziridine derivatives obtained from 2H-Azirine-2-carboxamide, 3-p-tolyl-. The resulting polyamines could have a wide range of applications. rsc.orgrsc.org The nature of the substituent at the 3-position (p-tolyl) and the carboxamide group at the 2-position would impart specific functionalities to the polymer backbone.
The development of controlled polymerization techniques for aziridine monomers is crucial for producing well-defined polymer architectures. rsc.org Anionic ring-opening polymerization (AROP) of N-sulfonyl activated aziridines is a known method, but the post-polymerization removal of the sulfonyl group can be challenging. researchgate.net Research into alternative activating groups that can be easily removed or that impart desirable properties to the final polymer is needed.
Furthermore, the synthesis of block copolymers and other complex polymer architectures containing aziridine-derived units is an area ripe for exploration. The ability to incorporate the unique chemical properties of the aziridine monomer into larger macromolecular structures could lead to materials with tailored functionalities. semanticscholar.org For example, the synthesis of network polymers can be achieved through the ring-opening addition reaction of tri-aziridines with dicarboxylic acids. researchgate.net
The voids present in the crystal structure of some 2H-azirine derivatives suggest potential applications in gas or energy storage. rsc.org While the focus of this section is on chemical synthesis, the design and synthesis of new azirine-based frameworks with specific porous structures for materials applications is a relevant future direction.
Computational Design and Prediction of Novel Azirine Derivatives and Their Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms and predicting the reactivity of molecules. nih.gov Applying these computational methods to the study of 2H-Azirine-2-carboxamide, 3-p-tolyl- and its derivatives can significantly accelerate the discovery of new reactions and materials.
Future research in this area will likely involve the use of DFT calculations to elucidate the mechanisms of known and novel reactions of 2H-azirines. nih.gov For example, DFT studies have been used to understand the mechanism of the FeCl2-catalyzed isomerization of isoxazoles to 2H-azirines and the subsequent dimerization of 2H-azirine-2-carboxylates. nih.govbeilstein-journals.org Such computational insights can help in optimizing reaction conditions and in designing more efficient catalytic systems.
A particularly exciting prospect is the computational design of novel azirine derivatives with tailored reactivity. By systematically modifying the substituents on the azirine ring in silico, it is possible to predict how these changes will affect the electronic structure and, consequently, the reactivity of the molecule. This approach can guide synthetic efforts towards the most promising candidates for specific applications. For instance, computational screening could be used to identify azirine derivatives that are more susceptible to asymmetric catalysis or that would lead to polymers with desired properties.
Furthermore, computational methods can be employed to predict the outcomes of reactions that have not yet been explored experimentally. This can help in identifying promising new transformations and in avoiding unproductive synthetic routes. The combination of computational prediction and experimental validation will be a powerful strategy for advancing the chemistry of 2H-azirines.
Table 3: Applications of Computational Chemistry in 2H-Azirine Research
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of reactions | Understanding reaction pathways, optimizing conditions nih.govbeilstein-journals.org |
| In silico substituent modification | Design of novel derivatives | Prediction of reactivity and properties |
| Computational screening | Prediction of reaction outcomes | Identification of promising new transformations |
Q & A
Q. What are the primary challenges in synthesizing 2H-Azirine-2-carboxamide, 3-p-tolyl-?
Synthesis of this compound requires precise control of reaction conditions due to the inherent instability of the azirine ring. Key steps include:
- Reagent selection : Use of p-tolyl-substituted precursors to ensure regioselectivity.
- Temperature modulation : Maintaining sub-ambient temperatures to prevent ring-opening side reactions .
- Catalytic optimization : Employing transition-metal catalysts (e.g., Pd or Cu) for cyclization efficiency . Methodological Note: Factorial design experiments (e.g., varying catalyst loading and temperature) can systematically identify optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing 3-p-tolyl-2H-azirine-2-carboxamide?
Structural validation relies on:
- Mass spectrometry (MS) : Confirm molecular weight (C₁₀H₁₀N₂O, MW 174.20) and fragmentation patterns .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve azirine ring strain (δ ~3.5–4.0 ppm for protons adjacent to the ring) and p-tolyl substituent signals.
- IR spectroscopy : Identify carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Data Validation: Cross-reference spectral data with the EPA/NIH Mass Spectral Database to resolve ambiguities .
Q. How does the stability of 3-p-tolyl-2H-azirine-2-carboxamide influence storage protocols?
The compound’s sensitivity to moisture and light necessitates:
- Storage : Inert atmosphere (argon) at –20°C in amber vials.
- Stability assays : Periodic HPLC analysis to monitor degradation (e.g., ring-opening to form amide byproducts) . Experimental Design: Accelerated stability studies under varied pH and temperature conditions to model degradation kinetics .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-p-tolyl-2H-azirine-2-carboxamide in ring-opening reactions?
- Density Functional Theory (DFT) : Simulate transition states for nucleophilic attacks on the strained azirine ring. Parameters like Fukui indices highlight electrophilic sites .
- Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) . Data Integration: Validate simulations with experimental kinetics (e.g., Arrhenius plots) to refine force fields .
Q. What experimental designs resolve contradictions in reported catalytic efficiencies for azirine functionalization?
Discrepancies in literature often arise from:
- Heterogeneous catalysis : Surface area/porosity variations in catalysts (e.g., Pd/C vs. Pd nanoparticles).
- Reaction monitoring : Real-time FTIR or Raman spectroscopy to detect intermediates missed by GC/MS . Methodological Framework: Use response surface methodology (RSM) to isolate variables (catalyst type, solvent, temperature) and quantify interactions .
Q. How do electronic effects of the p-tolyl group influence the azirine ring’s electrophilicity?
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., para-methyl’s +I effect reduces ring strain).
- Electrochemical Profiling : Cyclic voltammetry to measure oxidation potentials, linking electronic structure to reactivity . Contradiction Resolution: Meta-analyses of Hammett plots across studies can reconcile divergent mechanistic interpretations .
Q. What strategies optimize enantioselective synthesis of 3-p-tolyl-2H-azirine-2-carboxamide derivatives?
- Chiral Ligands : BINAP or Salen ligands in asymmetric catalysis to control stereochemistry .
- Kinetic Resolution : Use of enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers . Data-Driven Approach: Machine learning models trained on enantiomeric excess (ee) datasets can predict ligand-substrate compatibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
